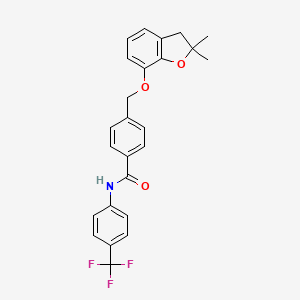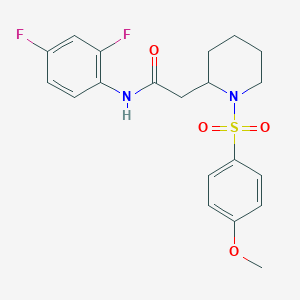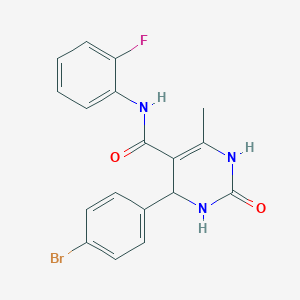![molecular formula C24H18FNO2 B2681736 1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 904450-68-6](/img/structure/B2681736.png)
1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one” is a synthetic compound that belongs to the quinolinone family . It has a molecular formula of C24H19FN2O2 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The presence of the fluorophenyl and methylbenzoyl groups contribute to its unique properties .Physical And Chemical Properties Analysis
This compound has a molecular weight of 386.4 g/mol . It has a computed XLogP3-AA value of 4.9, suggesting it is relatively hydrophobic . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has a topological polar surface area of 50.3 Ų .Wissenschaftliche Forschungsanwendungen
Fluorophores in Biochemistry and Medicine
Quinoline derivatives, including those with structural similarities to "1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one," are recognized for their efficiency as fluorophores. These compounds are extensively used in biochemistry and medicine for the study of various biological systems. The search for new, more sensitive, and selective compounds is ongoing, highlighting the importance of quinoline derivatives in enhancing fluorescence-based techniques for studying DNA and other biological molecules (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Applications
Some quinoline derivatives exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A study on 8-chloroquinolone, structurally related to quinoline derivatives, showed significant potency against clinical isolates, including Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus, suggesting a potential application in developing new antibacterial agents (Kuramoto et al., 2003).
Optical and Electronic Applications
Quinoline derivatives are also promising for optical and electronic applications due to their unique fluorescence characteristics. A novel green twisted heteroacene based on a quinoline derivative demonstrated a significant HOMO-LUMO bandgap, aligning with experimental data. This suggests applications in the development of new materials for sensors and optoelectronic devices (Li et al., 2012).
Antitumor Agents
Research on quinoline derivatives as antitumor agents has led to the development of compounds showing potent cytotoxic activity against various cancer cell lines. These findings indicate the potential use of quinoline derivatives in cancer therapy, with specific compounds demonstrating inhibitory effects on tumor growth and suggesting mechanisms of action that could be exploited in the design of new anticancer drugs (Chou et al., 2010).
Synthesis and Chemical Reactivity
Quinoline derivatives, including those related to "1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one," serve as key intermediates in the synthesis of complex molecules. Improvements in the synthesis routes of these compounds can enhance the efficiency and yield of drug discoveries, underscoring their importance in medicinal chemistry and pharmaceutical research (Nishimura & Saitoh, 2016).
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO2/c1-16-10-12-17(13-11-16)23(27)20-15-26(14-18-6-2-4-8-21(18)25)22-9-5-3-7-19(22)24(20)28/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPQDVFESYLFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)




![3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2681663.png)

![6-bromo-N-[(1R)-1-cyanopropyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxamide](/img/structure/B2681669.png)

![4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2681672.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2681673.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2681674.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2681675.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2681676.png)